molecular formula C17H21N3O2S B11823100 N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11823100
M. Wt: 331.4 g/mol
InChI Key: RWZRMJFXZVFSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a tosylated pyrrolidine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.

    Coupling with Pyridine: The tosylated pyrrolidine is coupled with a pyridine derivative under conditions that promote nucleophilic substitution.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to de-tosylated products.

Scientific Research Applications

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The tosyl group can facilitate binding to enzymes or receptors, while the pyridine ring can participate in π-π interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-pyridin-2-ylmethanamine: Similar in structure but lacks the tosyl group.

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring but have different substituents.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but different functional groups.

Uniqueness

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of the tosylated pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or specific electronic characteristics.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-4-16(20)14-7-10-17(18-2)19-12-14/h5-10,12,16H,3-4,11H2,1-2H3,(H,18,19)

InChI Key

RWZRMJFXZVFSLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.